molecular formula C12H12N2O2S B5742918 PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE

PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE

Cat. No.: B5742918
M. Wt: 248.30 g/mol
InChI Key: GHGWCMHDQSCDJL-UHFFFAOYSA-N
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Description

Phenyl-N-(3-Pyridyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small-molecule therapeutics. Its core structure, which incorporates a benzenesulfonamide group linked to a 3-pyridinylmethyl moiety, is recognized as a valuable scaffold in drug discovery. This compound serves as a key intermediate for researchers exploring new classes of nuclear receptor modulators. Scientific literature indicates that structurally related phenyl pyrrolidinyl sulfones function as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt) . RORγt is a critical transcription factor for the development and function of Th17 cells, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, inflammatory bowel disease, and multiple sclerosis . The inhibition of RORγt and the subsequent downregulation of IL-17 production represents a validated therapeutic strategy, as demonstrated by the efficacy of anti-IL-17 biologics in the clinic . Furthermore, methanesulfonamide derivatives are frequently investigated for their potential as selective enzyme inhibitors. For instance, related compounds containing a methylsulfonyl pharmacophore have been designed to target and inhibit the cyclooxygenase-2 (COX-2) enzyme, showcasing the broader utility of the sulfonamide functional group in creating targeted anti-inflammatory agents . Researchers utilize this compound to build more complex molecules aimed at engaging specific biological targets, studying protein-ligand interactions, and optimizing pharmacokinetic properties. This product is intended for research applications only in a controlled laboratory setting.

Properties

IUPAC Name

1-phenyl-N-pyridin-3-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-17(16,10-11-5-2-1-3-6-11)14-12-7-4-8-13-9-12/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGWCMHDQSCDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE typically involves the reaction of phenylmethanesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2SO2Cl+C5H4NNH2C6H5CH2SO2NHC5H4N+HCl\text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{Cl} + \text{C}_5\text{H}_4\text{N}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{NH}\text{C}_5\text{H}_4\text{N} + \text{HCl} C6​H5​CH2​SO2​Cl+C5​H4​NNH2​→C6​H5​CH2​SO2​NHC5​H4​N+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound Phenyl, 3-pyridyl C₁₂H₁₂N₂O₂S 248.30 (calc.) Dual aromatic groups; potential H-bonding via pyridyl N
4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulfonamide Chloro, nitro, methyl, phenyl C₁₃H₁₁ClN₂O₄S 326.75 Electron-withdrawing groups (Cl, NO₂); increased polarity
N-(4-Nitro-2-phenoxyphenyl)-N-phenylmethanesulfonamide Nitro, phenoxy, phenyl C₁₉H₁₆N₂O₅S 384.41 Bulky phenoxy group; enhanced lipophilicity
N-[4-(1-Hydroxy-allyl)-phenyl]-methanesulfonamide Hydroxy-allyl, phenyl C₁₀H₁₃NO₃S 227.28 Hydroxyl group for solubility; allyl chain for flexibility

Key Observations:

  • Electron Effects: The presence of electron-withdrawing groups (e.g., Cl, NO₂ in ) increases electrophilicity compared to this compound, which lacks such substituents.
  • Bioactivity: The 3-pyridyl group in the target compound may mimic nicotinic acetylcholine receptor ligands, similar to tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), though sulfonamides typically exhibit lower carcinogenicity .
  • Solubility: Hydrophilic substituents (e.g., hydroxyl in ) enhance aqueous solubility, whereas bulky groups (e.g., phenoxy in ) may improve membrane permeability.

Q & A

Basic: What are the recommended synthetic routes for PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyridine ring followed by sulfonamide coupling. Key steps include:

  • Alkylation/Oxidation : Introduction of the phenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) .
  • Sulfonamide Formation : Reacting 3-aminopyridine with methanesulfonyl chloride in anhydrous DCM or THF, using bases like triethylamine to neutralize HCl byproducts. Yields improve with slow addition and ice-bath cooling to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridyl C3 vs. C4 regiochemistry) and sulfonamide linkage integrity. Aromatic protons appear at δ 7.2–8.5 ppm, while the sulfonyl group deshields adjacent protons .
  • Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF validates molecular weight (calc. for C₁₂H₁₁N₂O₂S: 265.05 g/mol) and detects isotopic patterns for halogenated derivatives .
  • X-ray Crystallography : Resolves stereoelectronic effects of the pyridyl-sulfonamide motif, critical for structure-activity relationship (SAR) studies .

Advanced: How do computational methods explain discrepancies in the biological activity of 3-pyridyl vs. 4-pyridyl sulfonamide derivatives?

DFT studies reveal that 3-pyridyl derivatives exhibit weaker stabilization in enzyme active sites compared to 4-pyridyl analogs. For example, in nicotinamide phosphoribosyltransferase inhibitors, the 3-pyridyl group shows 22 kJ/mol lower binding energy due to suboptimal hydrogen bonding with Arg-196 and Asp-219 . However, in some cases (e.g., cyanoguanidine series), experimental activity differences between 3- and 4-pyridyl derivatives are unexplained by DFT, suggesting limitations in static models. Advanced QM/MM simulations or free-energy perturbation (FEP) calculations are recommended to account for conformational sampling .

Advanced: What strategies mitigate metabolomic interference from 3-pyridyl metabolites in in vivo studies?

  • Internal Standards (ISTDs) : Use deuterated analogs (e.g., D₃-PHENYL-N-(3-PYRIDYL)METHANESULFONAMIDE) to correct for matrix effects during LC-MS/MS analysis. ISTDs added during sample quenching normalize signal suppression/enhancement caused by glucuronidation or glutathione conjugation .
  • Chromatographic Separation : Optimize UPLC gradients (C18 columns, 0.1% formic acid in water/acetonitrile) to resolve 3-pyridyl metabolites (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) from parent compounds .

Advanced: How can conflicting data on the compound’s mutagenicity be resolved?

Contradictions arise from assay conditions:

  • Ames Test : Negative results in standard TA98 strains (without S9 metabolic activation) may miss nitroso metabolites. Including S9 liver fractions or using YG7108 strains (sensitive to alkylating agents) improves detection of DNA adducts like O²-pyridyloxobutyl-guanine .
  • In Silico Profiling : Tools like Derek Nexus highlight risks of aryl sulfonamide-mediated topoisomerase II inhibition, which may explain in vitro genotoxicity absent in vivo .

Advanced: What role does the 3-pyridyl group play in coordination chemistry applications?

The 3-pyridyl moiety acts as a ditopic ligand in heterometallic cages. For example, Pd²⁺ complexes with clathrochelate-based ligands form octahedral cages stabilized by π-π stacking between pyridyl and phenyl groups. Steric hindrance from the sulfonamide substituent prevents macrocycle formation, favoring enthalpically driven cage assembly .

Advanced: How do structural modifications influence the compound’s pharmacokinetic profile?

  • Lipophilicity : Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring increases logP (from 1.2 to 2.8), enhancing blood-brain barrier permeability but reducing aqueous solubility.
  • Metabolic Stability : Fluorination at the pyridyl C5 position reduces CYP3A4-mediated oxidation, confirmed via liver microsome assays (t₁/₂ improved from 12 min to 45 min) .

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